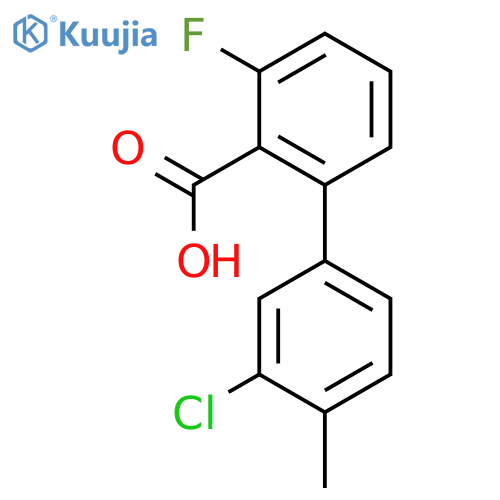Cas no 1261932-26-6 (2-(3-Chloro-4-methylphenyl)-6-fluorobenzoic acid)
2-(3-クロロ-4-メチルフェニル)-6-フルオロ安息香酸は、有機合成や医薬品中間体として重要な化合物です。その分子構造は、3位の塩素原子と4位のメチル基を有する芳香環が、6位にフッ素原子を有する安息香酸骨格に結合しています。この特異的な置換パターンにより、高い反応性と選択性を示し、医薬品開発におけるキー中間体として有用です。特に、フッ素原子の導入により代謝安定性が向上し、生物学的活性の最適化が可能となります。また、結晶性に優れ、精製工程が容易である点も特長です。

1261932-26-6 structure
商品名:2-(3-Chloro-4-methylphenyl)-6-fluorobenzoic acid
CAS番号:1261932-26-6
MF:C14H10ClFO2
メガワット:264.679406642914
MDL:MFCD18320786
CID:2622155
PubChem ID:53226685
2-(3-Chloro-4-methylphenyl)-6-fluorobenzoic acid 化学的及び物理的性質
名前と識別子
-
- MFCD18320786
- 2-(3-CHLORO-4-METHYLPHENYL)-6-FLUOROBENZOIC ACID
- 3'-Chloro-3-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid
- 1261932-26-6
- DTXSID40690303
- 2-(3-Chloro-4-methylphenyl)-6-fluorobenzoic acid, 95%
- 2-(3-Chloro-4-methylphenyl)-6-fluorobenzoic acid
-
- MDL: MFCD18320786
- インチ: InChI=1S/C14H10ClFO2/c1-8-5-6-9(7-11(8)15)10-3-2-4-12(16)13(10)14(17)18/h2-7H,1H3,(H,17,18)
- InChIKey: CKDYRBHLGWVSPA-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 264.0353354Da
- どういたいしつりょう: 264.0353354Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 310
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 37.3Ų
2-(3-Chloro-4-methylphenyl)-6-fluorobenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB327988-5 g |
2-(3-Chloro-4-methylphenyl)-6-fluorobenzoic acid, 95%; . |
1261932-26-6 | 95% | 5g |
€1159.00 | 2023-04-26 | |
| abcr | AB327988-5g |
2-(3-Chloro-4-methylphenyl)-6-fluorobenzoic acid, 95%; . |
1261932-26-6 | 95% | 5g |
€1159.00 | 2024-06-08 |
2-(3-Chloro-4-methylphenyl)-6-fluorobenzoic acid 関連文献
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
1261932-26-6 (2-(3-Chloro-4-methylphenyl)-6-fluorobenzoic acid) 関連製品
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1261932-26-6)

清らかである:99%
はかる:5g
価格 ($):687.0